

Measuring Cytochrome P450 1A1 Activity in Hepatocytes using BOMCC: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bomcc*

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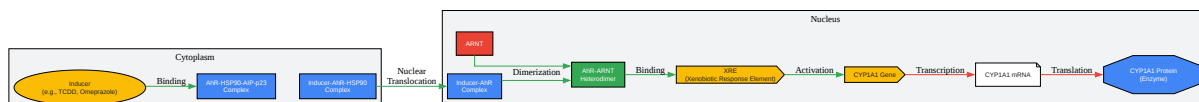
For Researchers, Scientists, and Drug Development Professionals

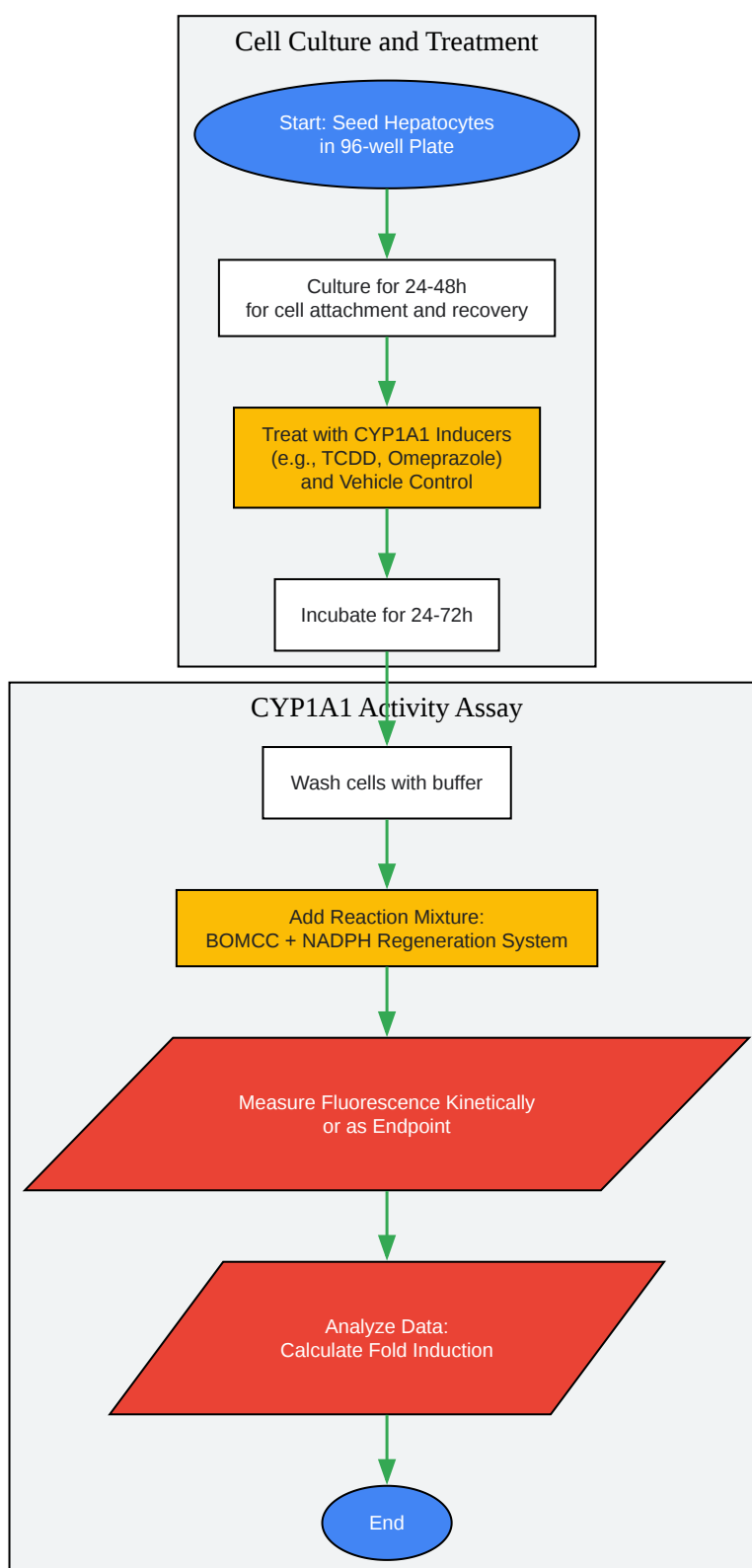
Introduction

Cytochrome P450 1A1 (CYP1A1) is a critical enzyme in the metabolism of xenobiotics, including pro-carcinogens and various drugs. The induction of CYP1A1, primarily regulated by the Aryl hydrocarbon Receptor (AhR) signaling pathway, is a key consideration in drug development and toxicology studies. This document provides detailed application notes and protocols for measuring CYP1A1 activity in cultured hepatocytes using the fluorescent probe 7-benzyloxy-4-trifluoromethylcoumarin (**BOMCC**). While **BOMCC** is a substrate for multiple CYP enzymes, this protocol is optimized for the assessment of induced CYP1A1 activity, where its contribution to the overall fluorescence signal becomes significant.

Signaling Pathway for CYP1A1 Induction

The induction of CYP1A1 is a well-characterized process initiated by the binding of a ligand to the Aryl hydrocarbon Receptor (AhR) in the cytoplasm. Upon ligand binding, the AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, leading to increased transcription and subsequent protein expression.





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